(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
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Overview
Description
(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is a compound characterized by its unique structure which incorporates both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions:
Starting Materials: : The synthesis often begins with commercially available 4-(Dimethylamino)benzaldehyde, 1-boc-piperazine, and pyridine-2-thione.
Step 1: : The condensation of 4-(Dimethylamino)benzaldehyde with pyridine-2-thione in the presence of an appropriate base.
Step 2: : The intermediate formed is then reacted with 1-boc-piperazine under controlled temperature and pH conditions to form the desired compound.
Purification: : The product is typically purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production may involve optimized, scalable versions of the lab-scale synthesis:
Batch Process: : Reaction conditions are carefully controlled in large reactors.
Continuous Process: : The use of flow chemistry to enhance reaction rates and yields while maintaining product consistency.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate, forming sulfoxides or sulfones.
Reduction: : Reduction can be carried out with agents like sodium borohydride, potentially altering the thio groups.
Substitution: : It can undergo nucleophilic substitution reactions, especially at the dimethylamino or piperazine moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride in dry ether or methanol.
Substitution: : Various nucleophiles under basic or neutral conditions, sometimes requiring a catalyst.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amine derivatives.
Substitution Products: : Diverse derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecular structures due to its functional groups.
Biology
It has shown potential in biological assays for its possible interaction with various biomolecules, particularly in the study of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound's structural motifs are investigated for potential drug development, targeting specific receptors or enzymes.
Industry
In the industrial sector, it finds applications in the development of new materials, such as polymers and advanced functional materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action primarily involves:
Enzyme Inhibition: : The piperazine and pyridine moieties can interact with enzyme active sites, inhibiting their function.
Receptor Binding: : It may bind to certain receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)(4-(piperidin-1-yl)methanethione): : Lacks the pyridine moiety but exhibits similar properties in enzyme inhibition.
(4-(Dimethylamino)phenyl)(4-(pyridine-3-carbonothioyl)piperazin-1-yl)methanethione): : Slight variation in the position of the pyridine ring.
Uniqueness
What makes (4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione unique is its specific structural arrangement, allowing for targeted interactions in biological systems and unique reactivity in chemical synthesis.
This compound, with its rich chemical and biological potential, continues to be a subject of extensive study in various scientific fields.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S2/c1-21(2)16-8-6-15(7-9-16)18(24)22-11-13-23(14-12-22)19(25)17-5-3-4-10-20-17/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMONILCVSKLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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